molecular formula C12H19N B1272192 2-(4-tert-Butylphenyl)ethylamine CAS No. 91552-82-8

2-(4-tert-Butylphenyl)ethylamine

Cat. No. B1272192
CAS RN: 91552-82-8
M. Wt: 177.29 g/mol
InChI Key: WKCZSFRAGKIIKN-UHFFFAOYSA-N
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Patent
US06329399B1

Procedure details

14.8 g (0.10 mol), of p-tert-butyltoluene was dissolved in carbon tetrachloride, and 17.8 g (0.10 mol), of N-bromosuccinimide and 200 mg of benzoyl peroxide are added to the solution, and the mixture was refluxed for 2 hours. After cooling, insoluble matter was filtered off. The residue was washed with carbon tetrachloride and the filtrate was concentrated under reduced pressure. The residue was dissolved in n-hexane and the solution was dried with magnesium sulfate. Thereafter, the solvent was distilled off under reduced pressure to obtain 22.7 g (yield: 100%, however, the results of 1H-NMR revealed that the product was a mixture of the target compound:raw material:dibromo form=10:1:1), of p-tert-butylbenzylbromide. 10.6 g (0.10 mol), of sodium carbonate was added to 200 ml of a 40% methylamine-methanol solution, and 20 ml of the methanol containing 22.7 g (0.10 mol), of p-tert-butylbenzyl bromide was dropped in an ice bath. After taking out of the ice bath, the solution was stirred at room temperature for 41 hours. The methanol was distilled off under reduced pressure and water was added to the residue, followed by extraction with 400 ml of ether. The ether part was extracted twice with 200 ml and 100 ml, respectively, of 1N hydrochloric acid and the water part was extracted with ethyl acetate. Then, the water extract was changed to alkaline with an aqueous 2N sodium hydroxide solution and extracted with 400 ml of ether. After drying the extracts with magnesium sulfate, the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (chloroform:methanol=200:1→100:1→20:1), to obtain the target substance of 9.51 g (yield: 53.7%).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mg
Type
reactant
Reaction Step Three
[Compound]
Name
dibromo form
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
methylamine methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
20 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].Br[N:13]1C(=O)CC[C:14]1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.C(C1C=CC(CBr)=CC=1)(C)(C)C.C(=O)([O-])[O-].[Na+].[Na+].CN.CO.CO>C(Cl)(Cl)(Cl)Cl>[C:1]([C:5]1[CH:6]=[CH:7][C:8]([CH2:11][CH2:14][NH2:13])=[CH:9][CH:10]=1)([CH3:4])([CH3:3])[CH3:2] |f:4.5.6,7.8|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
200 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Four
Name
dibromo form
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(CBr)C=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
methylamine methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN.CO
Name
Quantity
20 mL
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(CBr)C=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature for 41 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
insoluble matter was filtered off
WASH
Type
WASH
Details
The residue was washed with carbon tetrachloride
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in n-hexane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the solution was dried with magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
Thereafter, the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain 22.7 g (yield: 100%
CUSTOM
Type
CUSTOM
Details
however, the results
ADDITION
Type
ADDITION
Details
a mixture of the target compound
ADDITION
Type
ADDITION
Details
was dropped in an ice bath
DISTILLATION
Type
DISTILLATION
Details
The methanol was distilled off under reduced pressure and water
ADDITION
Type
ADDITION
Details
was added to the residue
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with 400 ml of ether
EXTRACTION
Type
EXTRACTION
Details
The ether part was extracted twice with 200 ml and 100 ml
EXTRACTION
Type
EXTRACTION
Details
respectively, of 1N hydrochloric acid and the water part was extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
Then, the water extract
EXTRACTION
Type
EXTRACTION
Details
extracted with 400 ml of ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying the extracts with magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (chloroform:methanol=200:1→100:1→20:1)
CUSTOM
Type
CUSTOM
Details
to obtain the target substance of 9.51 g (yield: 53.7%)

Outcomes

Product
Details
Reaction Time
41 h
Name
Type
Smiles
C(C)(C)(C)C1=CC=C(CCN)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.